tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Description
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3 and a tert-butyl carboxylate ester at position 4. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and bioactive molecules .
Properties
IUPAC Name |
tert-butyl 5-amino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBQLPIRWGTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(NN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172773 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646543-44-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646543-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: tert-Butyl hydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole derivative is then subjected to further reactions to introduce the amino and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
Biochemical Role : tert-Butyl 3-amino-1H-pyrazole-4-carboxylate has been identified as a significant compound in the synthesis of kinase inhibitors. These inhibitors are crucial in cancer research as they can disrupt signaling pathways that promote cancer cell proliferation. The compound interacts with specific kinases, including the PCTAIRE family, which is associated with various cancers such as breast, prostate, and cervical cancer .
Molecular Mechanism : The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways essential for cancer cell survival and proliferation. Additionally, it influences gene expression related to cell cycle regulation and apoptosis.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Dimethyl-3-oxopentanoic acid methyl esters + Hydrazine hydrate | ~70% |
| 2 | Further reactions to form tert-butyl derivative | Not specified |
Applications in Drug Development
Cancer Treatment : The pyrazole scaffold is recognized for its anti-cancer properties due to its ability to inhibit specific kinases involved in tumor growth. Research has shown that derivatives of this compound can lead to potent inhibitors with selective activity against CDK16 and other kinases within the PCTAIRE family .
Neurological Disorders : The compound also serves as an important intermediate in synthesizing drugs targeting AMPA receptors, which are implicated in cognitive functions and are potential therapeutic targets for conditions like schizophrenia and Alzheimer's disease .
Case Studies
Several studies have documented the efficacy of this compound derivatives:
- Study on Kinase Inhibition : A recent study demonstrated that a derivative of this compound exhibited high cellular potency against CDK16 (EC50 = 33 nM) and other kinases, showing promise for further development as a selective kinase inhibitor .
- Impact on Cell Viability : Another investigation revealed that the compound reduced cell viability in a dose-dependent manner, indicating its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Core Heterocycle Variations
Key structural analogs differ in substituent positions or heterocyclic cores:
Key Observations :
- Positional Isomerism: Swapping amino and carboxylate positions (e.g., 4-amino-1-carboxylate vs.
- Heterocycle Substitution : Replacing pyrazole with pyrrole (as in ) introduces distinct aromaticity and electronic profiles, influencing synthetic routes and stability .
- Functional Group Additions : Methoxyphenyl or halogen (iodo) substituents enhance steric bulk and modulate solubility, as seen in and .
Biological Activity
Introduction
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, cellular effects, and applications in research and medicine.
The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the ATP-binding site of various kinases, thereby preventing the phosphorylation of target proteins essential for cancer cell survival and proliferation. This inhibition disrupts critical signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Key Interactions
- Kinase Inhibition : Specifically targets the PCTAIRE family of kinases, which are implicated in several cancers such as breast and prostate cancer.
- Gene Expression Modulation : Affects the transcription of genes involved in cell cycle regulation and apoptosis, altering cellular metabolism and metabolic flux .
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Inhibition of Cell Proliferation : Demonstrated through studies showing reduced viability in cancer cell lines following treatment with this compound.
- Induction of Apoptosis : Increased levels of apoptotic markers have been observed in treated cells .
Case Studies
Recent studies have highlighted the compound's effectiveness against specific kinases:
- A study revealed that derivatives of this compound exhibited high cellular potency against CDK16 with an EC50 value of 33 nM, showcasing its potential in targeting specific kinases involved in tumorigenesis .
Table 1: Summary of Biological Activities
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical compounds with therapeutic effects.
- Biological Research : Explored for its role in studying enzyme inhibitors and receptor modulators, contributing to the understanding of various diseases .
Synthesis and Production
The synthesis typically involves:
- Condensation Reaction : tert-butyl hydrazine reacts with ethyl acetoacetate.
- Cyclization : Formation of the pyrazole ring.
- Functional Group Modifications : Introduction of amino and carboxylate groups.
Industrial production may utilize optimized methods for large-scale synthesis, ensuring high purity and yield .
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate derivatives?
Synthesis optimization requires attention to:
- Protection/deprotection strategies : Use Boc (tert-butoxycarbonyl) groups to protect amine functionalities during multi-step reactions, as demonstrated in analogous pyrazole derivatives .
- Purification methods : Employ column chromatography (e.g., silica gel or trisamine-functionalized columns) with solvent systems like ethyl acetate/methanol (25:1 + 0.25% EtN) to isolate pure products .
- Reaction conditions : Optimize temperature (e.g., 20°C with ice cooling for sensitive intermediates) and solvent polarity to minimize side reactions .
Q. How can researchers characterize the structural integrity of this compound?
Key techniques include:
- X-ray crystallography : Resolve crystal structures (triclinic P1 space group) to confirm bond angles, torsional conformations, and hydrogen-bonding networks .
- NMR spectroscopy : Analyze H/C chemical shifts (e.g., δ 1.4–1.5 ppm for tert-butyl protons) and coupling constants to verify substitution patterns .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 182.2 for related pyrazole-carboxylates) .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent decomposition .
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential release of hazardous gases (e.g., CO, NO) under thermal decomposition .
- Waste disposal : Follow institutional guidelines for organic azides and Boc-protected intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Positional isomerism analysis : Compare bioactivity of methyl-substituted derivatives (e.g., 3-methylbenzyl vs. 4-methylbenzyl analogs) to isolate steric/electronic effects .
- Dose-response studies : Conduct IC assays across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) .
Q. What methodologies enable the study of structure-activity relationships (SAR) in pyrazole-carboxylate derivatives?
- Crystallographic data : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups) with conformational changes in the piperazine ring (e.g., α/β angles in triclinic systems) .
- Solubility profiling : Measure Log S values (<−3 for hydrophobic derivatives) to assess bioavailability and membrane permeability .
- Synthetic diversification : Introduce substituents (e.g., cyclopropyl, triazole) via Suzuki coupling or nucleophilic aromatic substitution to probe electronic effects .
Q. How can spectral data inconsistencies (e.g., NMR shifts) be addressed during structural validation?
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which may alter spectral profiles .
- Solvent effects : Repeat NMR in deuterated DMSO vs. CDCl to assess hydrogen-bonding interactions that influence chemical shifts .
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria in flexible substituents (e.g., tert-butyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
